4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol
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Overview
Description
4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol, also known as BEMP, is a compound that has gained significant attention in the scientific community due to its potential use as a research tool. BEMP is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 333.39 g/mol.
Mechanism of Action
4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol works by binding to zinc ions and forming a complex that emits fluorescence when excited with UV light. The mechanism of action of this compound is based on the principle of fluorescence resonance energy transfer (FRET) between the zinc ion and the this compound molecule.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not interfere with normal cellular functions. It has been used in various in vitro and in vivo studies to study the role of zinc in biological processes such as cell signaling, gene expression, and enzymatic activity.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol is its high selectivity and sensitivity for zinc ions, which makes it a valuable tool for studying the role of zinc in biological processes. However, one limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the use of 4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol in scientific research. One potential direction is the development of new fluorescent probes based on the this compound molecule for the detection of other metal ions in biological samples. Another potential direction is the use of this compound in the development of new drugs for the treatment of diseases that are associated with zinc dysregulation, such as Alzheimer's disease.
Synthesis Methods
4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol can be synthesized using a multi-step synthesis method. The first step involves the reaction of 4-nitrophenol with formaldehyde to form 4-nitrosalicylaldehyde. The second step involves the reaction of 4-nitrosalicylaldehyde with benzylamine to form 4-{[benzyl(ethyl)amino]methyl}-2-nitrophenol. The final step involves the reduction of 4-{[benzyl(ethyl)amino]methyl}-2-nitrophenol using sodium borohydride to form this compound.
Scientific Research Applications
4-{[benzyl(ethyl)amino]methyl}-2-methoxy-6-nitrophenol has been used in various scientific research applications. One of the most significant applications of this compound is its use as a fluorescent probe for the detection of zinc ions in biological samples. This compound has been shown to have high selectivity and sensitivity for zinc ions, making it a valuable tool for studying the role of zinc in biological processes.
properties
IUPAC Name |
4-[[benzyl(ethyl)amino]methyl]-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-18(11-13-7-5-4-6-8-13)12-14-9-15(19(21)22)17(20)16(10-14)23-2/h4-10,20H,3,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQAMQRBHZJPAHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)CC2=CC(=C(C(=C2)OC)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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